1-(5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide is a complex organic compound featuring a furan ring, a piperidine ring, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperidine-4-carboxamide under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-diones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include furan-2,5-diones, amines, and various substituted derivatives depending on the specific nucleophile used .
Wissenschaftliche Forschungsanwendungen
1-(5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Wirkmechanismus
The mechanism of action of 1-(5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the furan rings can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carbonyl derivatives: Compounds with similar furan rings and carbonyl groups.
Piperidine-4-carboxamide derivatives: Compounds with similar piperidine rings and carboxamide groups.
Sulfonamide derivatives: Compounds with similar sulfonamide groups.
Uniqueness
1-(5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both furan and piperidine rings, along with the sulfonamide group, allows for diverse interactions with molecular targets, making it a versatile compound in various research applications .
Biologische Aktivität
1-(5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a complex structure that includes furan rings, a sulfonamide group, and a piperidine ring. Its molecular formula is C15H16N2O4S, and it has a molecular weight of approximately 320.36 g/mol. The presence of the furan moiety is notable for its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial for its potential as an enzyme inhibitor.
- Receptor Modulation : The furan rings can interact with aromatic residues in proteins, affecting their function and modulating various biochemical pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction. For instance, it has been shown to affect pathways involved in cell cycle regulation.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation markers, making it a candidate for treating inflammatory diseases.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Anti-inflammatory | Reduces inflammatory markers | |
Enzyme Inhibition | Inhibits specific enzymes through hydrogen bonding |
Case Studies
Several studies have focused on the biological effects of this compound:
- Anticancer Study : A study evaluated the effects of the compound on breast cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis. The results indicated a potential IC50 value in the low micromolar range.
- Anti-inflammatory Study : Another investigation assessed the compound's ability to modulate inflammatory cytokines in vitro, showing promising results in reducing TNF-alpha and IL-6 levels.
Comparative Analysis
When compared to similar compounds such as other furan derivatives and sulfonamide-based drugs, this compound stands out due to its unique structural features that enhance its reactivity and biological interactions.
Table 2: Comparison with Similar Compounds
Compound Name | Activity Type | IC50 (µM) |
---|---|---|
This compound | Anticancer | Low micromolar |
Furan Derivative A | Anticancer | 10 |
Sulfonamide B | Anti-inflammatory | 15 |
Eigenschaften
IUPAC Name |
1-[5-(furan-2-ylmethylsulfamoyl)furan-2-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6S/c17-15(20)11-5-7-19(8-6-11)16(21)13-3-4-14(25-13)26(22,23)18-10-12-2-1-9-24-12/h1-4,9,11,18H,5-8,10H2,(H2,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFAIEXZESIDAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.